2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
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Overview
Description
2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is a nucleoside derivative, representing a synthetic analog of naturally occurring thiazole nucleosides. This compound has been explored for its role in studying nucleic acid metabolism and the modulation of nucleoside pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester involves several steps:
Starting Material: The synthesis begins with 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
Formation of Cyanide Intermediate: This compound is treated with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.
Hydrogen Sulfide Treatment: The intermediate is then treated with hydrogen sulfide, leading to the formation of a thioamide derivative.
Cyclization: Cyclization with ethyl bromopyruvate results in the formation of this compound.
Deprotection: The final step involves the removal of protecting groups using sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and the modulation of nucleoside pathways.
Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical research tools
Mechanism of Action
The mechanism of action of 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. This compound targets enzymes involved in nucleoside metabolism, such as inosine-5’-monophosphate dehydrogenase, inhibiting their activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tiazofurin: Another thiazole nucleoside analog with similar properties and applications.
Ribavirin: A nucleoside analog with antiviral activity.
Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.
Uniqueness
2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is unique due to its specific thiazole ring structure, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate nucleoside pathways and interfere with nucleic acid metabolism sets it apart from other nucleoside analogs.
Properties
CAS No. |
95936-53-1 |
---|---|
Molecular Formula |
C11H15NO6S |
Molecular Weight |
289.302 |
IUPAC Name |
ethyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChI Key |
KQTOKYAUJBRPST-FNCVBFRFSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
Synonyms |
Ethyl 2-β-D-Ribofuranosylthiazole-4-carboxylate |
Origin of Product |
United States |
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